![molecular formula C8H11NO B2792558 2-Isocyanatospiro[3.3]heptane CAS No. 2254081-81-5](/img/structure/B2792558.png)

2-Isocyanatospiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isocyanatospiro[3.3]heptane is a bicyclic isocyanate compound that has gained attention in recent years due to its potential applications in medicinal chemistry and material science. The unique spirocyclic structure of this compound makes it an attractive target for synthesis and study.

Wissenschaftliche Forschungsanwendungen

Improved Synthesis and Properties

An improved synthesis method for bicyclic spiro compounds related to 2-Isocyanatospiro[3.3]heptane has been developed, resulting in more stable and soluble products. This advancement enables broader applications in various reaction conditions (Haas et al., 2017).

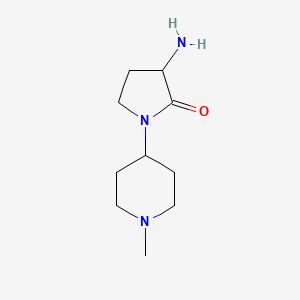

Novel Amino Acids for Drug Design

Synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, a compound closely related to 2-Isocyanatospiro[3.3]heptane, has been explored. These amino acids are significant for chemistry, biochemistry, and drug design due to their constrained structures (Radchenko et al., 2010).

Lipophilicity Alterations in Medicinal Chemistry

In medicinal chemistry, azaspiro[3.3]heptanes have been used as replacements for more common heterocycles. Introducing a spirocyclic center in these compounds, which are structurally similar to 2-Isocyanatospiro[3.3]heptane, can significantly alter their lipophilicity, impacting their suitability as bioisosteres (Degorce et al., 2019).

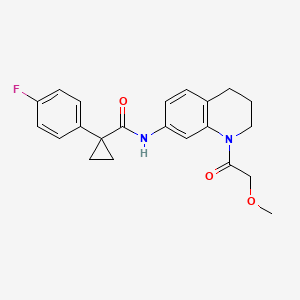

Bicyclic Morpholines in Medicinal Chemistry

Bridged bicyclic morpholines, which are structurally related to 2-Isocyanatospiro[3.3]heptane, serve as important building blocks in medicinal chemistry, especially due to their lipophilic properties (Walker et al., 2012).

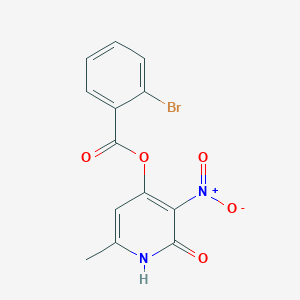

Spirocyclic Sulfur and Selenium Ligands

Spirocyclic compounds like 2-Isocyanatospiro[3.3]heptane have been used to develop novel chalcogen-containing spirocycles, which serve as molecular rigid rods in coordinating transition metal centers. This application is significant in the field of inorganic chemistry (Petrukhina et al., 2005).

Cyclobutane-Derived Diamines

Cyclobutane diamines, similar in structure to 2-Isocyanatospiro[3.3]heptane, have been identified as promising building blocks for drug discovery due to their constrained structure and potential for large-scale synthesis (Radchenko et al., 2010).

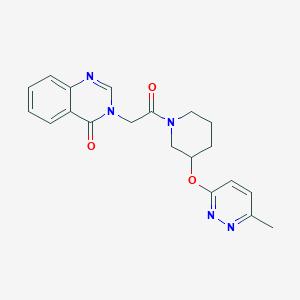

Isocyanate-Based Building Blocks

Isocyanate derivatives, like 2-Isocyanatospiro[3.3]heptane, have been synthesized for use as soluble epoxide hydrolase inhibitors, demonstrating their potential in medicinal chemistry applications (Burmistrov et al., 2019).

Spirocyclic Azetidines in Drug Discovery

Spirocyclic azetidines, related to 2-Isocyanatospiro[3.3]heptane, have been synthesized for potential use in drug discovery. These compounds offer unique structural features beneficial for the development of new pharmaceuticals (Guerot et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 2-Isocyanatospiro[3It’s worth noting that the spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs such as the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and enzymes in the body, suggesting that 2-Isocyanatospiro[3.3]heptane could potentially interact with a wide range of targets.

Mode of Action

The exact mode of action of 2-Isocyanatospiro[3The spiro[33]heptane core is known to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, the spiro[3.3]heptane core can mimic the properties of a benzene ring, potentially allowing it to interact with biological targets in a similar manner.

Result of Action

The molecular and cellular effects of 2-Isocyanatospiro[3The patent-free saturated analogs of drugs that incorporate the spiro[33]heptane core have shown high potency in corresponding biological assays . This suggests that 2-Isocyanatospiro[3.3]heptane could potentially have significant biological effects.

Eigenschaften

IUPAC Name |

2-isocyanatospiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-6-9-7-4-8(5-7)2-1-3-8/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRRZOBNVIUBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatospiro[3.3]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

triazin-4-one](/img/structure/B2792476.png)

![N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)

![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)

![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)

![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)